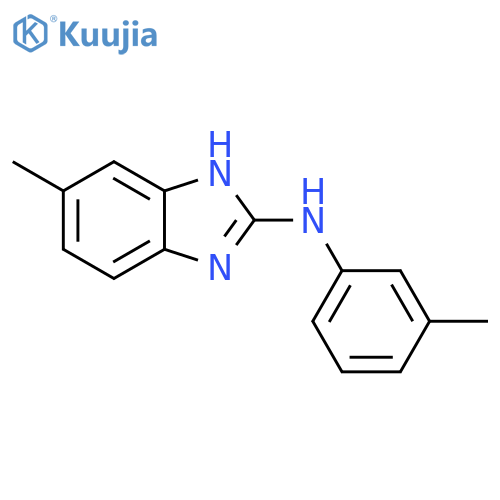Cas no 1092303-53-1 (5-methyl-N-(3-methylphenyl)-1H-benzimidazol-2-amine)
5-メチル-N-(3-メチルフェニル)-1H-ベンズイミダゾール-2-アミンは、ベンズイミダゾール骨格を有する有機化合物であり、医薬品中間体や材料科学分野での応用が期待されています。この化合物は、特異的な分子構造により、高い安定性と反応性を兼ね備えており、特にヘテロ環化合物合成における有用な中間体としての潜在性を持ちます。その結晶性と純度の高さは、精密な化学反応における再現性を可能にし、研究開発プロセスでの信頼性を向上させます。また、フェニル基とイミダゾール環の組み合わせにより、生物学的活性を示す化合物設計への適用も注目されています。

1092303-53-1 structure
商品名:5-methyl-N-(3-methylphenyl)-1H-benzimidazol-2-amine
CAS番号:1092303-53-1
MF:C15H15N3
メガワット:237.299702882767
CID:5215230
5-methyl-N-(3-methylphenyl)-1H-benzimidazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 5-methyl-N-(3-methylphenyl)-1H-benzimidazol-2-amine
- 1H-Benzimidazol-2-amine, 6-methyl-N-(3-methylphenyl)-
-
- インチ: 1S/C15H15N3/c1-10-4-3-5-12(8-10)16-15-17-13-7-6-11(2)9-14(13)18-15/h3-9H,1-2H3,(H2,16,17,18)
- InChIKey: VYTDFQWCXBANTG-UHFFFAOYSA-N
- ほほえんだ: C1(NC2=CC=CC(C)=C2)NC2=CC(C)=CC=C2N=1
5-methyl-N-(3-methylphenyl)-1H-benzimidazol-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A515785-5g |
5-Methyl-N-(m-tolyl)-1H-benzo[d]imidazol-2-amine |
1092303-53-1 | 97% | 5g |
$530.0 | 2024-04-26 | |
| Ambeed | A515785-1g |
5-Methyl-N-(m-tolyl)-1H-benzo[d]imidazol-2-amine |
1092303-53-1 | 97% | 1g |
$177.0 | 2024-04-26 | |
| Chemenu | CM485611-1g |
5-Methyl-N-(m-tolyl)-1H-benzo[d]imidazol-2-amine |
1092303-53-1 | 97% | 1g |
$175 | 2023-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD606348-1g |
5-Methyl-N-(m-tolyl)-1H-benzo[d]imidazol-2-amine |
1092303-53-1 | 97% | 1g |
¥1218.0 | 2023-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD606348-5g |
5-Methyl-N-(m-tolyl)-1H-benzo[d]imidazol-2-amine |
1092303-53-1 | 97% | 5g |
¥3640.0 | 2023-03-01 | |
| Chemenu | CM485611-5g |
5-Methyl-N-(m-tolyl)-1H-benzo[d]imidazol-2-amine |
1092303-53-1 | 97% | 5g |
$519 | 2023-03-01 |
5-methyl-N-(3-methylphenyl)-1H-benzimidazol-2-amine 関連文献
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
1092303-53-1 (5-methyl-N-(3-methylphenyl)-1H-benzimidazol-2-amine) 関連製品
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1092303-53-1)5-methyl-N-(3-methylphenyl)-1H-benzimidazol-2-amine

清らかである:99%/99%
はかる:1g/5g
価格 ($):159.0/477.0